molecular formula C34H66O4S B096562 Dimyristyl thiodipropionate CAS No. 16545-54-3

Dimyristyl thiodipropionate

Cat. No. B096562
CAS RN: 16545-54-3
M. Wt: 571 g/mol
InChI Key: LVEOKSIILWWVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimyristyl Thiodipropionate is a diester derivative of Thiodipropionic Acid . It is used as an antioxidant in cosmetic and food products . It prevents or slows the deterioration of these products by inhibiting reactions that occur through contact with oxygen in the air .


Synthesis Analysis

Dimyristyl Thiodipropionate, along with other similar compounds, are dialkyl esters of their respective alcohols and Thiodipropionic Acid (TDPA) . When ingested, Dilauryl Thiodipropionate (DLTDP), a similar compound, was excreted in the urine as TDPA .


Molecular Structure Analysis

The molecular formula of Dimyristyl Thiodipropionate is C34H66O4S . Its average mass is 570.950 Da and its monoisotopic mass is 570.468201 Da .


Chemical Reactions Analysis

Dimyristyl Thiodipropionate and its derivatives impede oxidation reactions . This helps to preserve the color and texture of finished cosmetics and personal care products .


Physical And Chemical Properties Analysis

The molecular formula of Dimyristyl Thiodipropionate is C34H66O4S . Its average mass is 570.950 Da and its monoisotopic mass is 570.468201 Da .

Scientific Research Applications

1. Field: Cosmetics Dimyristyl Thiodipropionate is a dialkyl ester of thiodipropionic acid (TDPA) used in cosmetics .

2. Application It is used as an ingredient in various cosmetic and personal care products . The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products that are formulated to be nonirritating .

4. Results or Outcomes Ingested Dimyristyl Thiodipropionate was excreted in the urine as TDPA . Single-dose acute oral and parenteral studies and subchronic and chronic repeated dose oral studies did not suggest significant toxicity . Neither Dimyristyl Thiodipropionate nor TDPA was irritating to animal skin or eyes and they were not sensitizers . TDPA was neither a teratogen nor a reproductive toxicant . Genotoxicity studies were negative for TDPA and Dimyristyl Thiodipropionate .

1. Field: Food Products Dimyristyl Thiodipropionate is used as an antioxidant in food products .

2. Application It is used to prevent or slow the deterioration of food products by inhibiting reactions that occur through contact with oxygen in the air . This helps to preserve the color and texture of the food products .

4. Results or Outcomes The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods .

1. Field: Organic Polymers Dimyristyl Thiodipropionate is used as a secondary thioester antioxidant for organic polymers .

2. Application It effectively decomposes and neutralizes hydroperoxides resulting from polymer auto-oxidation . This helps to preserve the integrity and extend the lifespan of the polymers .

4. Results or Outcomes The use of Dimyristyl Thiodipropionate in organic polymers helps to prevent degradation and maintain the quality of the polymers .

Safety And Hazards

The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate, and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods . The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients were safe for use in cosmetic and personal care products when formulated to be non-irritating .

Future Directions

As an antioxidant, Dimyristyl Thiodipropionate plays a crucial role in preserving the color and texture of finished cosmetics and personal care products . Its continued use in these products is expected, given its effectiveness and safety profile .

properties

IUPAC Name

tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEOKSIILWWVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066079
Record name Ditetradecyl 3,3'-thiobispropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimyristyl thiodipropionate

CAS RN

16545-54-3
Record name Dimyristyl thiodipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16545-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristyl thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ditetradecyl 3,3'-thiobispropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ditetradecyl 3,3'-thiobispropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMYRISTYL THIODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT64O3RFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetrakis-(β-lauryl-thiopropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,1-biphenyl-4,4'-zyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
mono-di-nonylphenyl-phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimyristyl thiodipropionate
Reactant of Route 2
Reactant of Route 2
Dimyristyl thiodipropionate
Reactant of Route 3
Reactant of Route 3
Dimyristyl thiodipropionate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimyristyl thiodipropionate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimyristyl thiodipropionate
Reactant of Route 6
Reactant of Route 6
Dimyristyl thiodipropionate

Citations

For This Compound
47
Citations
C Diamante, M Zondlo Fiume… - … journal of toxicology, 2010 - journals.sagepub.com
… Dimyristyl thiodipropionate has a molecular weight of 570.95 and occurs as white crystalline flakes.It is insoluble in water … Dimyristyl thiodipropionate is stable under ordinary conditions. …
Number of citations: 9 journals.sagepub.com
MZF Catherine Diamante, WF Bergfeld - Int J Toxicol, 2010
Number of citations: 1
W Jia, X Wang, X Wu, L Shi - Food Chemistry, 2022 - Elsevier
Assessments of human exposure to sodium perchlorate via dairy sources are limited. The current study applied untargeted metabolomics (LOD, 1.08–35.60 μg L -1 ; LOQ, 2.54–90.58 …
Number of citations: 28 www.sciencedirect.com
LC Markley, AMG Bonet, A Ogungbesan… - Food and Chemical …, 2023 - Elsevier
During and after fabrication of polymeric food contact articles (FCA), polymers undergo oxidation by thermal decomposition processes initiated by oxygen, heat, light, shear, and catalyst …
Number of citations: 3 www.sciencedirect.com
CJ Adams, B Friedrich - 2004 - books.google.com
Animal Ingredients A to Z is the bible for vegetarians, vegans, and caring consumers. More and more, we find our everyday foods containing peculiar-ingredients many of which are …
Number of citations: 2 books.google.com
W Jia, C Di, R Zhang, L Shi - Food Chemistry, 2022 - Elsevier
Honey aroma is one of the most significant factors of Feng-flavor Baijiu, which is also an essential element to attract consumers. However, the evaluation and chemical basis of honey …
Number of citations: 8 www.sciencedirect.com
D Munteanu - Mechanisms of Polymer Degradation and Stabilisation, 1990 - Springer
The identification and quantification of antioxidants, light stabilisers and other polymer additives is necessary for quality-assurance purposes but it is also useful for other reasons such …
Number of citations: 3 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
D 163 Dioleoyl Edetolmonium Methosulfate KOS-Verwendung: Haarkonditionierungs- mittel. Hinweis: Allergische Reaktionen mög- lic Page 1 D 163 Dioleoyl Edetolmonium …
Number of citations: 0 link.springer.com
AP Data, AD Thiodipropionate - Witco Corporation
Number of citations: 7
JJ Kolstad, CM Ryan, ES Hall, R Sue, E Conn - Science
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.